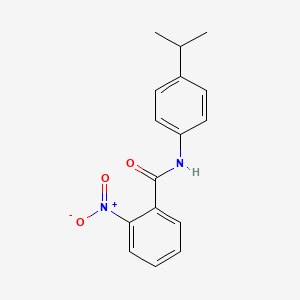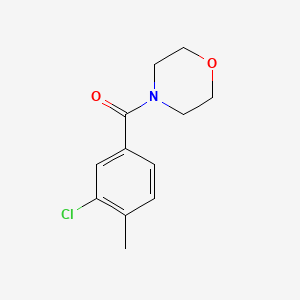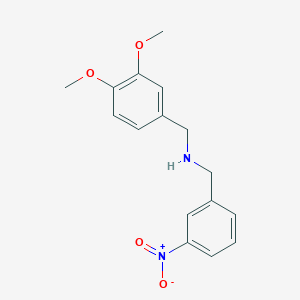![molecular formula C20H19NO6S B5809484 diethyl 5-[(1-benzofuran-2-ylcarbonyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5809484.png)
diethyl 5-[(1-benzofuran-2-ylcarbonyl)amino]-3-methyl-2,4-thiophenedicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 5-[(1-benzofuran-2-ylcarbonyl)amino]-3-methyl-2,4-thiophenedicarboxylate, commonly known as DMMT, is a synthetic compound that belongs to the class of thiophene derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of DMMT is not fully understood. However, it has been reported to inhibit the activity of histone deacetylases (HDACs), which are enzymes responsible for the deacetylation of histone proteins. HDACs play a crucial role in the regulation of gene expression, and their inhibition by DMMT leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. DMNT also inhibits the aggregation of amyloid-beta peptides by binding to them, thereby preventing their accumulation and toxicity.
Biochemical and Physiological Effects:
DMMT has been reported to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It also inhibits the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs). DMNT has been reported to improve cognitive function by increasing the levels of acetylcholine, a neurotransmitter that plays a crucial role in learning and memory. It also inhibits the formation of reactive oxygen species (ROS), which are responsible for oxidative stress and damage to cells.
Avantages Et Limitations Des Expériences En Laboratoire
DMMT has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications, and its mechanism of action is well understood. However, there are also some limitations to its use in lab experiments. It is a relatively new compound, and its long-term toxicity and side effects are not fully understood. In addition, its efficacy may vary depending on the type of cancer or disease being treated.
Orientations Futures
There are several future directions for the research on DMNT. One direction is to further investigate its potential therapeutic applications in other diseases such as multiple sclerosis and Huntington's disease. Another direction is to develop more potent and selective HDAC inhibitors based on the structure of DMNT. In addition, the development of novel drug delivery systems for DMNT could improve its efficacy and reduce its toxicity. Finally, the investigation of the long-term toxicity and side effects of DMNT is crucial for its clinical translation.
In conclusion, DMNT is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. Its mechanism of action is well understood, and it has been extensively studied for its anticancer and neuroprotective effects. However, its long-term toxicity and side effects are not fully understood, and further research is needed to fully realize its potential as a therapeutic agent.
Méthodes De Synthèse
DMMT can be synthesized by the reaction of 2-benzofuran-1-carboxylic acid with thionyl chloride, followed by the reaction with diethyl malonate and methylamine. The final product is obtained by the reaction of the intermediate with ethyl chloroformate in the presence of triethylamine. The purity of the compound can be confirmed using various analytical techniques such as NMR, IR, and mass spectrometry.
Applications De Recherche Scientifique
DMMT has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's, and Parkinson's. It has been reported to exhibit anticancer activity by inducing apoptosis in cancer cells. It also has neuroprotective effects by inhibiting the aggregation of amyloid-beta peptides, which are responsible for the development of Alzheimer's disease. In addition, it has been reported to improve cognitive function in animal models of Parkinson's disease.
Propriétés
IUPAC Name |
diethyl 5-(1-benzofuran-2-carbonylamino)-3-methylthiophene-2,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO6S/c1-4-25-19(23)15-11(3)16(20(24)26-5-2)28-18(15)21-17(22)14-10-12-8-6-7-9-13(12)27-14/h6-10H,4-5H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHZWPSSPOMSGKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 5-[(1-benzofuran-2-ylcarbonyl)amino]-3-methylthiophene-2,4-dicarboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(2-fluorophenyl)-1-piperazinyl]-N-(3-methylphenyl)acetamide](/img/structure/B5809403.png)

![N-(4-{[(5-chloro-2-thienyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5809418.png)
![2-(4-methyl-2-nitrophenoxy)-N'-[1-(3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B5809424.png)



![2-chlorobenzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5809455.png)

![2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-phenylacetamide](/img/structure/B5809461.png)

![3-[1-isopropyl-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5809470.png)

![methyl 2-[(3-ethoxybenzoyl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B5809472.png)